1-Methylphospholan-3-one 1-oxide
Description
1-Methylphospholan-3-one 1-oxide (CAS: 21229-61-8) is a heterocyclic organophosphorus compound characterized by a five-membered phospholane ring system. The molecule features a methyl group at the 1-position and a ketone group at the 3-position, with an additional oxygen atom forming the 1-oxide moiety. This structural configuration confers unique electronic and steric properties, distinguishing it from other phospholane derivatives.
Properties
IUPAC Name |
1-methyl-1-oxo-1λ5-phospholan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2P/c1-8(7)3-2-5(6)4-8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSBYNYXIRVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299345 | |
| Record name | 1-methylphospholan-3-one 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21229-61-8 | |
| Record name | NSC129545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylphospholan-3-one 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylphospholan-3-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the synthesis of 1-methylphospholan-3-one 1-oxide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylphospholan-3-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides.
Scientific Research Applications
1-Methylphospholan-3-one 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 1-methylphospholan-3-one 1-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Structural and Substituent Effects
Phospholane oxides vary significantly based on substituents and oxidation states. Key structural analogs include:
Key Observations :
- Steric Effects : Methyl groups (as in 1-Methylphospholan-3-one 1-oxide) impose moderate steric hindrance compared to bulkier substituents like phenyl or n-butyl. This may affect reactivity in stereoselective reactions .
- Electronic Effects: The ketone group at the 3-position in 1-Methylphospholan-3-one 1-oxide likely increases electrophilicity at the phosphorus center, contrasting with non-ketone analogs such as 3-Methyl-1-phenylphospholane-1-oxide .
Spectral Properties
NMR Spectroscopy :
- 1-Methyl-3-phospholene 1-oxide (analog): Exhibits unusual shielding effects in ¹H NMR due to the electron-withdrawing oxide group and ring strain. The methyl group at the 3-position causes distinct splitting patterns .
- 1-Methylphospholan-3-one 1-oxide : Expected to show downfield shifts for protons near the ketone group, with additional deshielding from the 1-oxide moiety.
Mass Spectrometry :
Reactivity and Stability
Thermal Decomposition :
- 1-Ethylphospholane 1-oxide fragments via ethylene elimination, whereas methyl-substituted derivatives may favor alternative pathways due to reduced steric bulk .
- 3-Methyl-1-phenyl-3-phospholene 1-oxide undergoes racemization during dichlorocarbene addition, suggesting sensitivity to electrophilic reagents. The absence of a phenyl group in 1-Methylphospholan-3-one 1-oxide might reduce such reactivity .
Resolution with TADDOL Derivatives :
- 1-n-Butyl-3-methyl-3-phospholene 1-oxide forms diastereomeric complexes with TADDOL, with resolution efficiency influenced by alkyl chain length. Methyl-substituted analogs may exhibit faster complexation kinetics due to lower steric demand .
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